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A detailed guide for researchers, scientists, and drug development professionals on the overall

response rates and therapeutic potential of Pivekimab Sunirine in Acute Myeloid Leukemia

(AML), benchmarked against current treatment alternatives.

This guide provides a comprehensive comparison of Pivekimab Sunirine's performance in

clinical trials for Acute Myeloid Leukemia (AML) with other established and emerging therapies.

Quantitative data from key clinical trials are summarized in structured tables to facilitate direct

comparison of overall response rates and other efficacy endpoints. Detailed experimental

protocols for the cited studies are provided to offer insights into the methodologies employed.

Additionally, a diagram illustrating the mechanism of action of Pivekimab Sunirine is included

to enhance understanding of its therapeutic rationale.

Pivekimab Sunirine: An Overview
Pivekimab sunirine (IMGN632) is a novel antibody-drug conjugate (ADC) targeting CD123, a

cell surface receptor overexpressed on AML blasts and leukemic stem cells.[1] The ADC

consists of a high-affinity anti-CD123 antibody linked to a potent DNA-alkylating agent from the

indolinobenzodiazepine (IGN) class.[2] This targeted delivery system is designed to selectively

eliminate cancerous cells while minimizing damage to healthy hematopoietic stem cells, which

express CD123 at lower levels.[2]
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The therapeutic action of Pivekimab Sunirine is initiated by the binding of its antibody

component to the CD123 receptor on the surface of AML cells. This is followed by the

internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the

IGN payload which then travels to the nucleus and binds to DNA, causing single-strand breaks

and ultimately leading to apoptotic cell death.[2]
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Mechanism of Action of Pivekimab Sunirine.
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Clinical Efficacy in Relapsed or Refractory AML
Pivekimab Sunirine has been evaluated as a monotherapy in patients with relapsed or

refractory (R/R) AML. The pivotal Phase I/II study (NCT03386513) established a recommended

Phase II dose (RP2D) and demonstrated its single-agent activity.[3][4]

Pivekimab Sunirine Monotherapy Performance
Efficacy Endpoint

Pivekimab Sunirine (RP2D: 0.045 mg/kg)
[1]

Overall Response Rate (ORR) 21%

Complete Remission (CR) 17%

Comparative Efficacy of Alternative Therapies in R/R
AML
The treatment landscape for R/R AML includes several targeted and cytotoxic agents. The

following table provides a comparative overview of the overall response rates of selected

therapies in this patient population.
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Therapy Target
Overall
Response
Rate (ORR)

Complete
Remission
(CR) Rate

Patient
Population

Gilteritinib FLT3 49-54%[5] 21%[5]
FLT3-mutated

R/R AML

Ivosidenib IDH1 41.9%[6] 24%[6]
IDH1-mutated

R/R AML

Enasidenib IDH2 40.3%[7][8] 19.3%[7][8]
IDH2-mutated

R/R AML

Gemtuzumab

Ozogamicin
CD33 26-52.3%[9][10]

26% (single

course)[11]

CD33-positive

R/R AML

Venetoclax +

HMA
BCL-2 37-52%[12]

13-32%

(composite CR)

[12]

R/R AML

Clinical Efficacy in Newly Diagnosed AML
Pivekimab Sunirine is also being investigated in combination with azacitidine and venetoclax

for newly diagnosed AML patients who are ineligible for intensive chemotherapy. Preliminary

data from a Phase Ib/II study (NCT04086264) have shown promising results.[13]

Pivekimab Sunirine Combination Therapy Performance
Efficacy Endpoint

Pivekimab Sunirine + Azacitidine +
Venetoclax[1]

Complete Remission (CR) 54%

Minimal Residual Disease (MRD) Negativity 76%

Comparative Efficacy of Standard of Care in Newly
Diagnosed AML (Unfit for Intensive Chemotherapy)
The current standard of care for newly diagnosed AML patients who are not candidates for

intensive chemotherapy is often a combination of a hypomethylating agent (HMA) like
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azacitidine and the BCL-2 inhibitor venetoclax.

Therapy
Overall Response
Rate (ORR)

Complete
Remission
(CR/CRi) Rate

Patient Population

Azacitidine +

Venetoclax
61-88%[14][15] 65-66%[12][16]

Newly diagnosed AML

(unfit for IC)

Experimental Protocols
Pivekimab Sunirine Monotherapy (NCT03386513)[3]

Study Design: A Phase I/II, open-label, dose-escalation and dose-expansion study.

Patient Population: Adults with relapsed or refractory CD123-positive AML.

Treatment Regimen: Pivekimab sunirine administered intravenously. The dose-escalation

phase followed a 3+3 design with doses ranging from 0.015 mg/kg to 0.45 mg/kg. The

recommended Phase II dose was determined to be 0.045 mg/kg administered once every

three weeks.

Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase II dose

(RP2D).

Secondary Endpoints: Safety, tolerability, and anti-leukemic activity (including ORR and CR).

Pivekimab Sunirine Combination Therapy
(NCT04086264)[2][14][18]

Study Design: A Phase Ib/II, open-label, multicenter study.

Patient Population: Adults with newly diagnosed CD123-positive AML who are ineligible for

intensive chemotherapy.

Treatment Regimen:

Pivekimab sunirine: 0.045 mg/kg intravenously on Day 7 of each 28-day cycle.
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Azacitidine: 75 mg/m² subcutaneously or intravenously on Days 1-7 of each 28-day cycle.

Venetoclax: Up to 400 mg orally daily for at least 14 days or up to 28 days per 28-day

cycle.

Primary Endpoints: Complete remission (CR) rate, composite CR rate, minimal residual

disease (MRD) negativity rate, and duration of remission.

Secondary Endpoints: Safety, pharmacokinetics, and immunogenicity.

Comparator Drug Protocols (Summary)
Gilteritinib (ADMIRAL trial; NCT02421939): Phase III, open-label, randomized controlled trial

comparing gilteritinib (120 mg/day orally) to salvage chemotherapy in adult patients with R/R

FLT3-mutated AML.[17]

Ivosidenib (AG120-C-001 trial; NCT02074839): Phase I, open-label, dose-escalation and

expansion study of ivosidenib (500 mg daily orally) in adult patients with advanced

hematologic malignancies with an IDH1 mutation.[6]

Enasidenib (AG221-C-001 trial): Phase I/II, open-label, dose-escalation and expansion study

of enasidenib (100 mg daily orally) in adult patients with advanced hematologic malignancies

with an IDH2 mutation.[7][8]

Gemtuzumab Ozogamicin (MyloFrance-1 trial): Phase II, single-arm, open-label study of

gemtuzumab ozogamicin (3 mg/m² on days 1, 4, and 7) in adult patients with CD33-positive

AML in first relapse.[11]

Azacitidine + Venetoclax (VIALE-A trial; NCT02993523): Phase III, randomized, double-blind,

placebo-controlled study of azacitidine in combination with venetoclax or placebo in adult

patients with previously untreated AML who were ineligible for intensive chemotherapy.[16]

[18]

Conclusion
Pivekimab sunirine has demonstrated single-agent activity in a heavily pre-treated relapsed or

refractory AML population. While its monotherapy overall response rate is modest compared to

some targeted agents in molecularly defined subgroups, its novel mechanism of action and
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manageable safety profile make it a promising candidate for further development. The

combination of Pivekimab Sunirine with azacitidine and venetoclax in newly diagnosed, unfit

AML patients has shown high rates of complete remission and MRD negativity, suggesting a

potential for this triplet regimen to improve upon the current standard of care. Further

investigation in larger, randomized trials is warranted to confirm these encouraging preliminary

findings and to fully delineate the role of Pivekimab Sunirine in the evolving treatment

landscape of AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New AML Therapy: Pivekimab Sunirine - HealthTree for Acute Myeloid Leukemia
[healthtree.org]

2. PB1888: TRIAL IN PROGRESS: PHASE 1B/2 STUDY OF PIVEKIMAB SUNIRINE (PVEK,
IMGN632) IN COMBINATION WITH VENETOCLAX/AZACITIDINE OR MAGROLIMAB FOR
PATIENTS WITH CD123-POSITIVE ACUTE MYELOID LEUKEMIA (AML) - PMC
[pmc.ncbi.nlm.nih.gov]

3. Safety and efficacy of pivekimab sunirine in R/R AML: phase I/II study [aml-hub.com]

4. sohoonline.org [sohoonline.org]

5. tandfonline.com [tandfonline.com]

6. ascopubs.org [ascopubs.org]

7. Enasidenib in Mutant-IDH2 Relapsed or Refractory AML: Results of a Phase 1 Dose-
Escalation and Expansion Study [ahdbonline.com]

8. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

9. Use of gemtuzumab ozogamicin in relapsed refractory acute myeloid leukemia: Multi-
center real life data from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

10. Mylotarg In Relapsed/Refractory AML - HealthTree for Acute Myeloid Leukemia
[healthtree.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10860453?utm_src=pdf-body
https://www.benchchem.com/product/b10860453?utm_src=pdf-body
https://www.benchchem.com/product/b10860453?utm_src=pdf-custom-synthesis
https://healthtree.org/aml/community/articles/pivekimab-sunirine-for-aml
https://healthtree.org/aml/community/articles/pivekimab-sunirine-for-aml
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429871/
https://aml-hub.com/medical-information/safety-and-efficacy-of-pivekimab-sunirine-in-rr-aml-phase-iii-study
https://sohoonline.org/SOHO/SOHO/News/Pivekimab%20Sunirine%20Shows%20Promise%20For%20AML%20Trial.aspx
https://www.tandfonline.com/doi/abs/10.1080/23808993.2019.1612709
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.7000
https://ahdbonline.com/conference-correspondent/aml-day-2-article-1
https://ahdbonline.com/conference-correspondent/aml-day-2-article-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8608612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8608612/
https://healthtree.org/aml/community/articles/gemtuzumab-ozogamicin-relapsed-refractory-aml
https://healthtree.org/aml/community/articles/gemtuzumab-ozogamicin-relapsed-refractory-aml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. FDA Approves Gemtuzumab Ozogamicin for CD33-positive AML | FDA [fda.gov]

12. Azacitidine Plus Venetoclax for the Treatment of Relapsed and Newly Diagnosed Acute
Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]

13. pharmiweb.com [pharmiweb.com]

14. ashpublications.org [ashpublications.org]

15. targetedonc.com [targetedonc.com]

16. library.ehaweb.org [library.ehaweb.org]

17. ashpublications.org [ashpublications.org]

18. Timing of response with venetoclax combination treatment in patients with newly
diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pivekimab Sunirine in Acute Myeloid Leukemia: A
Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10860453#pivekimab-sunirine-overall-
response-rate-in-aml-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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